molecular formula C8H11N3OS B2587399 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide CAS No. 74537-77-2

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2587399
CAS No.: 74537-77-2
M. Wt: 197.26
InChI Key: CYWIRZGTWFPTMH-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a sulfanylacetamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the reaction of 4,6-dimethyl-2-thiouracil with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 4,6-dimethyl-2-thiouracil attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide can be compared with other pyrimidine derivatives such as:

    2-(4,6-Dimethylpyrimidin-2-yl)thioacetamide: Similar structure but lacks the amide group.

    2-(4,6-Dimethylpyrimidin-2-yl)sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group.

    2-(4,6-Dimethylpyrimidin-2-yl)acetamide: Lacks the sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5-3-6(2)11-8(10-5)13-4-7(9)12/h3H,4H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIRZGTWFPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327779
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74537-77-2
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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